[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13460011
Molecular Formula: C18H35N3O3
Molecular Weight: 341.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H35N3O3 |
|---|---|
| Molecular Weight | 341.5 g/mol |
| IUPAC Name | tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-propan-2-ylcarbamate |
| Standard InChI | InChI=1S/C18H35N3O3/c1-12(2)15(19)16(22)20-10-8-9-14(11-20)21(13(3)4)17(23)24-18(5,6)7/h12-15H,8-11,19H2,1-7H3/t14?,15-/m0/s1 |
| Standard InChI Key | FSVSGRVRPQLVRX-LOACHALJSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCCC(C1)N(C(C)C)C(=O)OC(C)(C)C)N |
| SMILES | CC(C)C(C(=O)N1CCCC(C1)N(C(C)C)C(=O)OC(C)(C)C)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCCC(C1)N(C(C)C)C(=O)OC(C)(C)C)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula, C₁₈H₃₅N₃O₃, corresponds to a molecular weight of 341.5 g/mol. Its IUPAC name, tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-propan-2-ylcarbamate, reflects its stereochemical complexity, including an (S)-configured amino acid moiety and a tert-butyl carbamate group. The isopropyl substituent distinguishes it from related carbamates, such as the methyl analog (C₁₇H₃₃N₃O₃).
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₃₅N₃O₃ | |
| Molecular Weight | 341.5 g/mol | |
| IUPAC Name | tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-propan-2-ylcarbamate | |
| Canonical SMILES | CC(C)C(C(=O)N1CCCC(C1)N(C(C)C)C(=O)OC(C)(C)C)N | |
| InChIKey | FSVSGRVRPQLVRX-LOACHALJSA-N |
Stereochemical Considerations
The stereochemistry of the amino acid moiety ((S)-2-amino-3-methylbutanoyl) and the piperidine ring influences the compound’s three-dimensional conformation. The (S) configuration at the amino acid’s α-carbon suggests potential for chiral interactions with biological targets, a feature critical in drug design. Computational models predict that the piperidine ring adopts a chair conformation, with the carbamate and amino acid groups occupying equatorial positions to minimize steric strain.
Synthesis and Preparation
Synthetic Pathways
The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester likely involves multi-step reactions:
-
Piperidine Functionalization: Introduction of the carbamate group via reaction of piperidin-3-amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
-
Amino Acid Coupling: The (S)-2-amino-3-methylbutanoic acid is activated using coupling agents like dicyclohexylcarbodiimide (DCC) and reacted with the piperidine intermediate.
-
Isopropyl Group Incorporation: Alkylation of the secondary amine with isopropyl bromide or similar reagents completes the synthesis.
Purification and Characterization
Purification typically employs column chromatography using silica gel and gradients of ethyl acetate/hexane. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with expected signals at δ 1.4 ppm (tert-butyl), δ 4.1 ppm (carbamate carbonyl), and δ 3.2 ppm (piperidine protons). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 342.2653 [M+H]⁺.
Stability and Physicochemical Properties
Solubility and LogP
The compound’s LogP (calculated via XLogP3) is approximately 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Solubility in water is limited (<1 mg/mL) but improves in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C, with decomposition above 200°C. Storage at −20°C under nitrogen is recommended to prevent carbamate hydrolysis.
Future Research Directions
Structural Optimization
Modifying the isopropyl group to bulkier substituents (e.g., cyclopropyl) could enhance target affinity. Similarly, replacing the tert-butyl carbamate with photo-labile groups (e.g., nitroveratryl) may enable light-activated drug release.
Biological Screening
In vitro assays against kinase panels, neurotransmitter receptors, and microbial targets are essential to identify lead applications. Toxicity profiling in hepatocyte models will clarify its therapeutic index .
Computational Modeling
Molecular docking studies using the compound’s crystal structure (if resolved) could predict binding modes to proteins like trypsin or acetylcholinesterase, guiding rational drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume